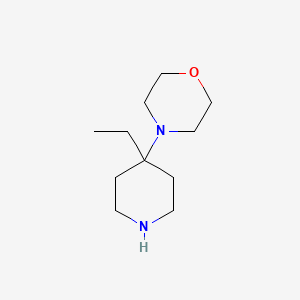

4-(4-Ethylpiperidin-4-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylpiperidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBWRNQMYIDDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Ethylpiperidin 4 Yl Morpholine

Established Synthetic Routes for the 4-(4-Ethylpiperidin-4-yl)morpholine Core

Traditional methods for synthesizing the core structure of this compound often rely on well-documented reactions like reductive amination and multi-step sequences.

Reductive amination is a highly effective and widely used method for forming C-N bonds. researchgate.net In the context of synthesizing piperidine-morpholine structures, this reaction typically involves the condensation of a piperidone precursor with morpholine (B109124) to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. researchgate.netepo.org

A common precursor for this synthesis is an N-protected 4-piperidone, such as 1-benzyl-4-piperidone. epo.org The reaction with morpholine is carried out in the presence of a reducing agent. While various reducing agents can be employed, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often favored for its mildness and selectivity. researchgate.net An alternative approach involves catalytic hydrogenation, where hydrogen gas is used with a platinum or palladium catalyst. epo.orggoogle.com This one-pot procedure is considered efficient for producing 4-(piperidin-4-yl)morpholine derivatives. google.com

A patent describes a method for preparing 4-(piperidin-4-yl)morpholine where 1-benzyl-4-piperidone is reacted with at least a five-fold molar excess of morpholine. The reaction proceeds with hydrogen at a pressure of 1 MPa or less in the presence of a platinum or palladium catalyst. google.com The initial product, 4-(1-benzylpiperidin-4-yl)morpholine (B5700109), is then debenzylated, typically via catalytic hydrogenation, to yield the final product. epo.org

Table 1: Examples of Reductive Amination for Piperidine (B6355638) Synthesis

| Precursor | Amine | Reducing Agent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)piperidin-4-amine derivative | researchgate.net |

| 1-Benzyl-4-piperidone | Morpholine | H₂ / Pt or Pd catalyst | 4-(1-Benzylpiperidin-4-yl)morpholine | epo.org |

| Aldehydes | Substituted Piperidines | Borane-pyridine complex | N-substituted piperidines | tandfonline.com |

| 2,2,6,6-tetramethylpiperidinone-4 | Ammonia | H₂ / Hydrogenation catalyst | 4-amino-2,2,6,6-tetramethylpiperidine | google.com |

The synthesis of analogues of this compound, particularly those with substitutions at the 4-position, often requires multi-step approaches. These syntheses provide flexibility in introducing various functional groups.

One general strategy involves the synthesis of 4-amino-4-phenylpiperidines, which are structurally related to the target compound. A patented method starts with a 1-protected 4-piperidone. google.com This precursor is treated sequentially with an alkali metal cyanide and a protected amine to form an aminonitrile intermediate. This intermediate then undergoes a Grignard reaction with a phenylmagnesium halide. The final step involves the removal of all protecting groups to yield the 4-amino-4-phenylpiperidine. google.com

Another approach to creating 4-substituted piperidines involves the modification of a pre-existing piperidine ring. For instance, N-Boc-piperidin-4-one can be used as a starting material for a variety of derivatives. researchgate.net A reductive amination can be performed, followed by further modifications on the piperidine nitrogen. These modifications can include aza-Michael reactions or alkylations to introduce different side chains. researchgate.net

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and scope. The synthesis of complex piperidine derivatives has benefited significantly from these developments.

Transition metals like palladium, rhodium, iridium, copper, and iron are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These catalysts enable reactions that are often difficult or impossible to achieve through traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in constructing complex molecules. mdpi.com For example, a key step in the synthesis of certain marine alkaloids involved a Suzuki-Miyaura coupling to functionalize an indole (B1671886) core, which can be a component of complex piperidine-containing structures. mdpi.com Similarly, palladium catalysts can be used for the annulation of amides and dienes to form piperidine rings through C(sp³)-H bond activation. nih.gov

Copper catalysts are also widely used, particularly in domino reactions. For instance, a three-component reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by copper(I) iodide (CuI) can produce imidazo[1,2-a]pyridines, showcasing the power of copper in constructing N-heterocycles. beilstein-journals.orgnih.gov Such strategies could be adapted for the synthesis of highly substituted piperidines.

Table 2: Transition Metals in the Synthesis of N-Heterocycles

| Catalyst Type | Reaction Type | Application Example | Reference |

|---|---|---|---|

| Palladium | Cross-coupling (Suzuki-Miyaura) | Synthesis of Dragmacidin D precursor | mdpi.com |

| Palladium | Oxidative Annulation | Synthesis of piperidines from alkyl amides and dienes | nih.gov |

| Rhodium | Cyclization | Not specified for piperidines in provided text | |

| Iridium | Cyclization | Not specified for piperidines in provided text | |

| Copper | Domino Reaction | Synthesis of imidazo[1,2-a]pyridines | beilstein-journals.org |

| Iron | Cyclization | Not specified for piperidines in provided text |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. google.com

Recently, a one-pot, two-step method was developed for the radiosynthesis of a piperazine-containing radiotracer, highlighting the utility of this approach in creating complex molecules for specialized applications. nih.gov

Novel Synthetic Approaches and Green Chemistry Principles in this compound Production

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in organic synthesis. unibo.it

In the synthesis of piperidones and piperidines, green approaches are being actively explored. nih.govresearchgate.net One such approach involves using environmentally benign solvents. For example, a deep eutectic solvent made from glucose and urea (B33335) has been shown to be an effective and inexpensive medium for the synthesis of piperidin-4-one derivatives. asianpubs.org Another green approach focuses on developing highly atom-economic reactions, such as one-pot multicomponent syntheses that minimize waste. researchgate.net

The replacement of hazardous reagents is another key aspect of green chemistry. For instance, in peptide synthesis, which sometimes involves piperidine as a reagent, efforts are being made to find less toxic alternatives. rsc.org These principles can be applied to the synthesis of this compound to develop more sustainable manufacturing processes. This includes using water-mediated reactions or catalytic methods that avoid stoichiometric amounts of toxic reagents. nih.gov

Derivatization Strategies for Functionalization of this compound

Introduction of Varied Substituents on the Piperidine Ring System

The piperidine nitrogen atom of this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The secondary amine of the piperidine ring can be readily alkylated using various alkylating agents. This reaction is fundamental for introducing diverse functionalities. For instance, N-alkylation can be achieved by reacting this compound with alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl (B1604629) halides, or other reactive alkyl species. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being employed. researchgate.net

Table 1: Examples of N-Alkylation Reactions on Piperidine Derivatives

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 1-Methyl-4-(4-ethylpiperidin-4-yl)morpholine |

| Ethyl Bromide | Triethylamine | DMF | 1-Ethyl-4-(4-ethylpiperidin-4-yl)morpholine |

| Benzyl Chloride | K₂CO₃ | Acetonitrile | 1-Benzyl-4-(4-ethylpiperidin-4-yl)morpholine |

N-Acylation: The piperidine nitrogen can also be acylated to form amides. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides. orientjchem.org The reaction is often performed in the presence of a base to scavenge the acid byproduct. N-acylation is a valuable strategy for introducing carbonyl-containing functional groups, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. orientjchem.org

Table 2: Examples of N-Acylation Reactions on Piperidine Derivatives

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | 1-Acetyl-4-(4-ethylpiperidin-4-yl)morpholine |

| Benzoyl Chloride | Pyridine | Dichloromethane | 1-Benzoyl-4-(4-ethylpiperidin-4-yl)morpholine |

| Acetic Anhydride | - | - | 1-Acetyl-4-(4-ethylpiperidin-4-yl)morpholine |

Functionalization of the Morpholine Moiety

While the piperidine nitrogen is the more common site for derivatization, the morpholine moiety also presents opportunities for chemical modification, although these are generally less straightforward.

The nitrogen atom of the morpholine ring is a tertiary amine and is therefore less nucleophilic than the secondary amine of the piperidine ring. However, under specific conditions, it can undergo reactions such as quaternization with highly reactive alkylating agents.

More advanced strategies for functionalizing the morpholine ring could involve ring-opening reactions followed by subsequent chemical transformations. However, such approaches are synthetically challenging and would likely require harsh reaction conditions that could affect the integrity of the piperidine ring.

Recent advancements in C-H functionalization could potentially offer a more direct route to introduce substituents onto the carbon backbone of the morpholine ring. researchgate.net However, the application of such methods to a molecule with multiple reactive sites like this compound would require careful optimization to achieve regioselectivity.

Structure Activity Relationship Sar Studies of 4 4 Ethylpiperidin 4 Yl Morpholine and Its Analogues

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional arrangement of atoms and molecules, known as stereochemistry, and the specific shapes a molecule can adopt, or its conformation, are pivotal in determining how a drug molecule interacts with its biological target. biomedgrid.com For molecules containing chiral centers, such as certain analogues of 4-(4-ethylpiperidin-4-yl)morpholine, the different stereoisomers can exhibit vastly different biological activities. biomedgrid.com

In the realm of piperidine (B6355638) and morpholine (B109124) derivatives, the absolute configuration at chiral centers can be an essential determinant for potent binding affinities to receptors. nih.gov For instance, studies on novel morpholine analogues have demonstrated that specific stereoisomers, such as the (S,R)-configurations, exhibit significantly higher binding affinities for NK1, NK2, and NK3 tachykinin receptors. nih.gov This highlights the importance of controlling the absolute configuration to achieve desired pharmacological effects.

While some studies on 4-substituted piperidine derivatives have shown that different stereoisomers (d-, l-, and meso-) of certain compounds were approximately equipotent as inhibitors of choline (B1196258) uptake, suggesting that hydroxyl substitutions in those specific agents might not play a role in their biologic activity, this is not a universally applicable finding. nih.gov In other cases, a clear distinction in pharmacological activities between optical isomers has been observed. nih.gov For example, in a series of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, the (+) isomers were consistently more potent than the corresponding (-) isomers in their hypotensive and alpha-adrenergic blocking activities. nih.gov

The conformation of the heterocyclic rings also plays a crucial role. The morpholine ring, for instance, predominantly exists in a chair conformation, with equatorial (Chair-Eq) and axial (Chair-Ax) forms. nih.gov The Chair-Eq conformer is generally more stable. nih.gov This conformational preference can significantly influence the molecule's reactivity and its ability to fit into the binding site of a target protein. nih.govnih.gov The flexible conformation of the morpholine ring, resulting from an equilibrium between chair-like and skew-boat topologies, can provide an optimal scaffold for directing substituents into the correct positions for binding. nih.gov

Influence of Substitution Patterns on Molecular Recognition

Role of the Ethyl Group at the Piperidine 4-Position

In a study of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, which produced hypotensive effects, the nature of the substituents on a different part of the molecule was explored, but the 4-substituted piperidine core was a constant feature, underscoring its importance. nih.gov While the specific impact of an ethyl group versus other alkyl groups at this position was not detailed in the provided context, the general principle of substitution at this position being critical for activity is well-established.

Impact of Heterocyclic Ring Modifications (e.g., Piperidine vs. Morpholine)

The choice between a piperidine and a morpholine ring, or modifications to these rings, can have a profound impact on the pharmacological profile of a compound. Both piperidine and morpholine rings are considered important pharmacophores in drug design, contributing to desired therapeutic properties and improved pharmacokinetics. bohrium.compharmjournal.ru

Replacing a piperidine with a morpholine ring can sometimes lead to a loss of activity, as observed in a series of compounds targeting Trypanosoma cruzi. dndi.org In this case, the morpholine analogue, while having improved metabolic clearance, was inactive. dndi.org Conversely, introducing unsaturation into the piperidine ring has been shown to increase potency tenfold in certain series of compounds. dndi.org

The morpholine ring, with its oxygen atom, can participate in hydrogen bonding, while the piperidine ring, being more lipophilic, may engage in different types of interactions. researchgate.net The weak basicity of the nitrogen atom and the presence of the oxygen atom in morpholine provide a unique pKa value and a flexible conformation, which can enhance interactions with biological targets and improve properties like blood-brain barrier permeability. nih.gov

Pharmacophoric Significance of the Piperidine and Morpholine Ring Systems

Both piperidine and morpholine rings are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. bohrium.compharmjournal.ru They serve as versatile scaffolds that can be modified to fine-tune the pharmacological properties of a molecule. pharmjournal.ru

The piperidine ring is a fundamental component in many synthetic drugs and natural products with a wide range of biological activities, including antioxidant and anti-Alzheimer properties. ajchem-a.com Its presence can enhance fungicidal properties in certain compounds. ajchem-a.com The piperidine moiety is a key structural unit in numerous drugs, and its derivatives have been extensively studied for various therapeutic applications. bohrium.comresearchgate.net

The morpholine ring is also a crucial pharmacophore found in many pharmaceuticals. researchgate.net Its unique physicochemical properties, including its ability to form hydrogen bonds and its flexible conformation, make it a valuable component in drug design. nih.govresearchgate.net The morpholine ring can contribute to enhanced potency, act as a scaffold to correctly orient other functional groups for optimal binding, and improve the pharmacokinetic profile of a drug. nih.gov For instance, in the context of central nervous system drugs, the morpholine ring can improve solubility and brain permeability. nih.gov

The combination of both a piperidine and a morpholine ring within the same molecule, as in this compound, creates a scaffold with the potential for a diverse range of interactions with biological targets.

Elucidating Key Structural Determinants for Molecular Target Binding Affinity and Selectivity

In studies of phenoxyethyl piperidine/morpholine derivatives as cholinesterase inhibitors, it was found that certain compounds with a piperidine moiety showed high selectivity for acetylcholinesterase (AChE), while related morpholine-containing compounds were less active or inactive. researchgate.net Molecular dynamics simulations revealed that specific interactions with residues in the active site of the enzyme were responsible for this selectivity. researchgate.net For example, the binding of potent inhibitors can induce conformational changes in the target protein, which are mediated by interactions with key amino acid residues. researchgate.net

Below is a table summarizing the biological activities of some piperidine and morpholine derivatives, illustrating the diverse therapeutic areas where these scaffolds are employed.

| Compound Class | Biological Activity | Reference |

| 4-Methyl piperidine derivatives | Inhibition of choline uptake | nih.gov |

| Morpholine analogues | Tachykinin receptor antagonism | nih.gov |

| 4-Piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles | Antihypertensive, alpha-adrenergic blocking | nih.gov |

| Phenoxyethyl piperidine derivatives | Acetylcholinesterase inhibition | researchgate.net |

| 2,4-Disubstituted morpholines | Dopamine (B1211576) D4 receptor antagonism | nih.gov |

Pharmacological and Biological Activity Research on 4 4 Ethylpiperidin 4 Yl Morpholine and Its Derivatives

Investigations of Enzyme Inhibition Mechanisms

The ability of 4-(4-Ethylpiperidin-4-yl)morpholine and its analogs to inhibit specific enzymes is a significant area of research, with implications for various therapeutic applications.

Enzyme Active-Site Interactions

Derivatives of morpholine (B109124) and piperidine (B6355638) have demonstrated notable inhibitory effects on various enzymes, primarily through interactions with their active sites. For instance, certain phenoxyethyl piperidine and morpholine derivatives have been investigated as inhibitors of cholinesterases, enzymes crucial for the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov Molecular modeling studies have revealed that the piperidine or morpholine moiety can play a key role in binding to the active site of these enzymes. nih.gov While direct studies on this compound are limited, the structural similarity suggests a potential for interaction with the active sites of various enzymes, a hypothesis that warrants further investigation.

Modulation of Key Biochemical Pathways

The inhibition of enzymes by morpholine and piperidine derivatives can lead to the modulation of critical biochemical pathways. A prominent example is the inhibition of ergosterol (B1671047) biosynthesis in fungi. researchgate.net Morpholine-containing antifungals, such as fenpropimorph (B1672530), act by inhibiting two key enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase. researchgate.net This dual inhibition disrupts the fungal cell membrane, leading to cell death. researchgate.net The structural components of this compound, namely the morpholine and piperidine rings, are present in known inhibitors of this pathway, suggesting that it and its derivatives could potentially modulate ergosterol biosynthesis.

Receptor Binding and Modulation Studies

The interaction of this compound and its derivatives with various receptor systems is another critical aspect of their pharmacological profile.

G Protein-Coupled Receptor (GPCR) Agonism and Antagonism

G protein-coupled receptors are a large family of transmembrane receptors involved in a vast array of physiological processes. researchgate.netpharmacompass.com Derivatives containing piperidine and morpholine moieties have been shown to act as ligands for several GPCRs. For example, a series of N-(4-piperidinyl)-2-indolinones were identified as potent ligands for the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.gov Notably, modifications to the piperidine substituent could switch the compound's activity from agonistic to antagonistic. nih.gov

Furthermore, N-phenylpiperazine analogs, which share the piperazine (B1678402) ring, a close structural relative of piperidine and morpholine, have been developed as selective ligands for the D2 and D3 dopamine (B1211576) receptors. mdpi.com These findings highlight the potential for derivatives of this compound to exhibit affinity and modulatory effects on various GPCRs, a prospect that could be explored for the development of novel therapeutics.

Interactions with Other Receptor Systems

Beyond GPCRs, piperidine-containing compounds have been shown to interact with other receptor systems. For instance, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been synthesized and evaluated as selective ligands for the sigma-1 (σ₁) receptor. nih.gov The σ₁ receptor is a unique intracellular protein implicated in a variety of cellular functions and is a target for the treatment of several central nervous system disorders. nih.gov The structural features of this compound make it a candidate for investigation into its potential interactions with sigma receptors and other non-GPCR receptor systems.

Antifungal Activities and Associated Mechanisms of Action

A significant body of research has focused on the antifungal properties of morpholine and piperidine derivatives. rdd.edu.iqresearchgate.netjocpr.com As previously mentioned, the mechanism of action for many of these compounds involves the inhibition of ergosterol biosynthesis. researchgate.net The disruption of this pathway leads to the accumulation of toxic sterol intermediates and a compromised cell membrane, ultimately resulting in fungal cell death. researchgate.net

Table 1: Examples of Biologically Active Morpholine and Piperidine Derivatives and their Targets

| Compound Class | Example Compound | Target(s) | Observed Activity |

| Phenoxyethyl piperidine/morpholine derivatives | Donepezil-like compounds | Cholinesterases | Enzyme Inhibition |

| Morpholine-containing antifungals | Fenpropimorph | Sterol Δ¹⁴-reductase, Sterol Δ⁸-Δ⁷-isomerase | Antifungal |

| N-(4-piperidinyl)-2-indolinones | Various synthesized analogs | Nociceptin Receptor (GPCR) | Agonism/Antagonism |

| N-phenylpiperazine analogs | Various synthesized analogs | D2/D3 Dopamine Receptors (GPCR) | Selective Ligand Binding |

| 4-Aroylpiperidines | Various synthesized analogs | Sigma-1 (σ₁) Receptor | Selective Ligand Binding |

Inhibition of Ergosterol Biosynthesis Pathways

A primary mechanism of antifungal action for morpholine and piperidine derivatives is the disruption of the ergosterol biosynthesis pathway. ptbioch.edu.pl Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity and function, ultimately inhibiting fungal growth. ptbioch.edu.plresearchgate.net

Research has shown that antifungal agents containing morpholine or piperidine rings, such as fenpropimorph and amorolfine, effectively inhibit ergosterol production. nih.govresearchgate.net This inhibition leads to the accumulation of abnormal sterol intermediates within the cell, further disrupting the membrane structure and contributing to the fungicidal or fungistatic effect. researchgate.net The effectiveness of these compounds has been demonstrated against a range of human fungal pathogens, including various species of Candida and Aspergillus. nih.govnih.govresearchgate.net Studies on aminopiperidine derivatives confirmed their ability to block ergosterol synthesis in the later stages of the pathway in Candida albicans. nih.gov

Specific Enzyme Targets in Fungal Sterol Metabolism (e.g., Sterol C14-reductase, Sterol C8-isomerase)

The inhibitory action of morpholine and piperidine derivatives on ergosterol biosynthesis is highly specific, targeting key enzymes in the pathway. The two primary enzyme targets are Sterol C14-reductase (encoded by the ERG24 gene) and Sterol C8-isomerase (encoded by the ERG2 gene). ptbioch.edu.plnih.govnih.gov

Sterol C14-reductase (ERG24): This enzyme is crucial for the reduction of a double bond at the C14 position of the sterol precursor. Morpholine-based antifungals are known inhibitors of Erg24p. researchgate.netresearchgate.netnih.gov The inhibition of ERG24 leads to the accumulation of ignosterol (B1194617) and other toxic sterol intermediates. nih.govmdpi.com The ERG24 gene has been identified as a viable target for developing novel antifungal drugs effective against major human fungal pathogens like Candida albicans. nih.govnih.gov

Sterol C8-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position in the sterol ring. Fenpropimorph is a well-documented inhibitor of both Erg2 and Erg24. researchgate.netnih.gov The piperidine or morpholine ring in these inhibitor molecules is believed to mimic the carbocationic intermediates of the reactions catalyzed by these enzymes, allowing for tight binding to the active sites. nih.gov The yeast sterol C8-C7 isomerase has been shown to possess a high-affinity binding site for enzyme inhibitors like fenpropimorph. nih.gov

The dual-targeting capability of some morpholine derivatives against both ERG24 and ERG2 is a significant advantage, as it may be more difficult for fungi to develop resistance. nih.gov

Table 1: Antifungal Enzyme Inhibition by Morpholine and Piperidine Derivatives

| Compound Class | Primary Enzyme Target(s) | Effect | Fungal Species |

|---|---|---|---|

| Morpholines (e.g., Fenpropimorph) | Sterol C14-reductase (ERG24), Sterol C8-isomerase (ERG2) | Inhibition of ergosterol biosynthesis, accumulation of abnormal sterols. researchgate.netnih.gov | Candida albicans, Aspergillus niger, Cryptococcus neoformans. nih.gov |

Anticancer Research and Cellular Target Engagement

Derivatives of morpholine and piperidine have also emerged as promising candidates in anticancer research, exhibiting a range of activities against various cancer cell lines. Their mechanisms of action are diverse, targeting multiple pathways involved in cancer cell growth and survival.

Inhibition of Cell Proliferation and Survival Pathways

A significant body of research demonstrates the antiproliferative effects of morpholine and piperidine derivatives against human tumor cells. nih.gov These compounds have been shown to inhibit the growth of various cancer cell lines, including those from breast, lung, colon, and leukemia. nih.govnih.gov

For instance, novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives showed potent inhibition of HepG2 (liver) and HCT116 (colon) cancer cell lines. mdpi.com Similarly, piperazine derivatives, which share a six-membered heterocyclic structure with piperidine, have shown selective cytotoxic activity against breast cancer cells (MCF7) and non-small cell lung cancer cells (A549). nih.gov The incorporation of a morpholine ring is often associated with improved pharmacokinetic properties and can enhance the potency of anticancer agents. sci-hub.seresearchgate.net

DNA Binding and Topoisomerase Interactions

One of the key mechanisms for anticancer activity is the interaction with DNA and the inhibition of enzymes that regulate DNA topology, such as topoisomerases. nih.gov DNA is a primary target for many cytotoxic drugs, as damaging DNA or blocking its synthesis can halt the rapid proliferation of cancer cells. nih.gov

Some morpholine-linked derivatives have been specifically designed and studied for their DNA binding capabilities. nih.gov For example, a study on morpholine-linked thiazolidinone derivatives revealed a strong binding affinity for DNA, specifically at the minor groove. nih.gov Other research has focused on developing derivatives of 4'-O-demethylepipodophyllotoxin that incorporate an anilino moiety, which can include morpholino substitutions. These compounds have been evaluated as potent inhibitors of human DNA topoisomerase II. nih.govnih.gov However, some acridine (B1665455) derivatives containing a morpholine ring were found to intercalate into DNA without inhibiting topoisomerase I or II, suggesting alternative mechanisms of action. nih.gov

Protein Kinase Inhibition (e.g., PI3Kα, Tyrosine Kinase)

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. sci-hub.se

PI3Kα Inhibition: The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently overactive in human cancers. nih.gov Several morpholine-containing compounds have been developed as potent PI3K inhibitors. A prominent example is 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), which specifically abolishes PI3K activity. nih.gov Another compound, ZSTK474, which features two morpholine groups, shows potent nanomolar inhibition of all Class I PI3K isoforms, with particular potency against PI3Kα. nih.gov The morpholine moiety is crucial for binding to the PI3K enzyme active site. nih.gov

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), are also key targets in cancer therapy. nih.gov The anticancer drug gefitinib, which contains a morpholine ring, acts by inhibiting EGFR, thereby blocking downstream signaling pathways. sci-hub.se Other classes of compounds, such as 4-anilinoquinazolines and imidazopyridine derivatives, have been identified as potent inhibitors of receptor tyrosine kinases. nih.govgoogle.com

Table 2: Protein Kinase Inhibition by Morpholine Derivatives

| Inhibitor | Target Kinase | IC₅₀ Value | Notes |

|---|---|---|---|

| LY294002 | PI3K | 1.40 µM | Specific inhibitor, does not inhibit PI4K or other tested protein kinases. nih.gov |

| ZSTK474 | PI3Kα | 5.0 nM | Potent inhibitor of all Class I PI3K isoforms. nih.gov |

Tubulin Polymerization Modulation

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, making it a well-established target for anticancer drugs. The Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are classic examples of tubulin inhibitors. mdpi.com

Research into novel anticancer agents has explored the synthesis of vindoline-piperazine conjugates. Vindoline (B23647) is a key component of the Vinca alkaloids, and piperazine is structurally related to piperidine. mdpi.com Novel conjugates coupling N-substituted piperazine pharmacophores to vindoline have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines. mdpi.com For example, a derivative containing 1-bis(4-fluorophenyl)methyl piperazine was particularly effective against the HOP-92 non-small cell lung cancer cell line. mdpi.com This line of research suggests that conjugating piperidine or piperazine moieties to known tubulin-interacting scaffolds is a viable strategy for developing new modulators of tubulin polymerization. mdpi.com

Anti-Amyloid Aggregation Potential

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). nih.gov Consequently, the development of small molecules that can inhibit this process is a major focus of therapeutic research. The structural framework of this compound, combining both piperidine and morpholine moieties, is featured in several classes of compounds investigated for anti-amyloid activity.

Research into piperine (B192125), an alkaloid containing a piperidine ring, has led to the development of derivatives with significant Aβ aggregation inhibitory effects. uwaterloo.ca A study on 13 synthetic piperine derivatives found that compounds where the piperidine ring was replaced with other heterocycles, including morpholine, were effective inhibitors of Aβ42 aggregation. uwaterloo.ca Notably, the morpholine-containing derivative demonstrated a 35-48% inhibition of aggregation at a 10 µM concentration. uwaterloo.ca Molecular docking studies suggest these compounds interact with the amyloidogenic interface of the Aβ42 pentamer, stabilizing it and preventing further assembly. uwaterloo.ca

Another therapeutic strategy involves the inhibition of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein that produces the Aβ peptide. A class of 2,6-disubstituted morpholine N-arylsulfonamides was designed as γ-secretase inhibitors, which successfully lowered Aβ levels in animal models. nih.gov This indicates that the morpholine scaffold can be a key component in molecules targeting the production of amyloid peptides.

Furthermore, the enzyme acetylcholinesterase (AChE) is known to accelerate Aβ aggregation through its peripheral anionic site (PAS). researchgate.net As many piperidine-based compounds are designed as AChE inhibitors, they may confer a dual benefit by both modulating cholinergic neurotransmission and reducing amyloid plaque formation. nih.gov Given that derivatives containing its core components have shown activity in inhibiting Aβ aggregation and production, this compound represents a candidate of interest for investigation in the context of Alzheimer's disease and other amyloidopathies.

Antimicrobial Properties and Related Biochemical Pathways

The piperidine and morpholine heterocycles are integral components of numerous compounds synthesized for their antimicrobial potential. pharmjournal.rubohrium.com Research has consistently shown that derivatives featuring these rings exhibit activity against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.

A study investigating new derivatives of morpholine and piperidine based on 1-chloro-3-methoxy-propylbenzene demonstrated that the synthesized compounds, specifically 1-(3-methoxy-1-phenyl-propyl)morpholine and 1-(3-methoxy-1-phenyl-propyl)piperidine, possess pronounced antimicrobial activity against several clinically relevant bacteria. researchgate.netasianpubs.org The activity was noted against Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netasianpubs.org

Similarly, a separate investigation into novel morpholine derivatives revealed broad-spectrum antibacterial action. preprints.org One morpholine derivative was active against over 34% of tested bacterial strains, while another exhibited high inhibitory action against nearly 83% of the strains, with inhibition zones ranging from 16 to 31 mm. preprints.org The data for selected morpholine derivatives from this study are presented below.

Table 1: Antimicrobial Activity of Synthesized Morpholine Derivatives

| Compound | Action Spectrum (% of sensitive strains) | Level of Inhibitory Activity |

|---|---|---|

| Morpholine Derivative (3) | 82.83% | High (Inhibition zone: 16-31 mm) |

| Morpholine Derivative (5) | 34.40% | High for 20.7% of strains (Inhibition zone: 21-29 mm) |

Data sourced from a study on novel piperazine and morpholine derivatives. preprints.org

The recurring presence of the piperidine and morpholine scaffolds in effective antimicrobial agents suggests that this compound could possess similar properties. scilit.comjocpr.com The mechanism of action for such compounds is often tied to their ability to disrupt cell wall synthesis, interfere with cellular metabolism, or inhibit key bacterial enzymes. The combined piperidine-morpholine structure of the title compound makes it a valid candidate for antimicrobial screening.

Neurobiological Target Investigations (e.g., Presynaptic Choline (B1196258) Transporter)

The presynaptic high-affinity choline transporter (CHT) is a critical protein for cholinergic neurotransmission, as it facilitates the rate-limiting step of choline uptake into neurons for the synthesis of acetylcholine (ACh). nih.govnih.gov Functional variation in the CHT gene has been associated with conditions like ADHD, making CHT a significant therapeutic target. nih.gov

A high-throughput screening campaign identified a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent and selective inhibitors of CHT. nih.gov Extensive structure-activity relationship (SAR) studies led to the discovery of ML352, a potent and selective CHT inhibitor with a drug-like scaffold. nih.gov The core of these inhibitors is a 4-substituted piperidine ring, a key structural feature shared with this compound. The inhibitory activity of ML352 and a related analog highlights the importance of the piperidine core for interaction with the choline transporter.

Table 2: CHT Inhibitory Activity of 4-Substituted Piperidine Analogs

| Compound | CHT Inhibition IC₅₀ (Low Choline) | CHT Inhibition IC₅₀ (High Choline) | Inhibition Mechanism |

|---|---|---|---|

| ML352 (10m) | 112 nM | 126 nM | Noncompetitive |

| Analog 10a | 47 nM | 102 nM | Noncompetitive |

Data from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) inhibitors of CHT. nih.gov

The data demonstrate that molecules with a 4-substituted piperidine structure can potently inhibit CHT in a noncompetitive manner. nih.gov The structural similarity between these established inhibitors and this compound strongly suggests that the latter could also interact with CHT. Investigation into this potential interaction could reveal novel modulators of cholinergic signaling.

Immunomodulatory Effects

The immune system and the central nervous system are intricately linked, and compounds that modulate immune responses can have profound effects on neurological health and disease. Research into compounds containing both piperidine and morpholine rings has indicated a potential for immunomodulatory activity.

In one study, a series of new sulfonylquinoxaline derivatives were synthesized containing various amine moieties, including piperidine and morpholine. researchgate.net When these compounds were screened for biological activity, several derivatives, including those with piperidine and morpholine fragments, were found to exhibit high immunostimulatory action. researchgate.net This finding, although general, establishes that the combination of these heterocyclic structures within a single molecule can lead to interaction with components of the immune system. This suggests that this compound warrants investigation for potential immunomodulatory properties, which could be relevant for neuroinflammatory or autoimmune disorders.

Spasmolytic Activity Studies

Spasmolytics, or antispasmodics, are agents that relieve involuntary muscle spasms. The piperidine and morpholine nuclei have been incorporated into molecules designed to elicit such effects.

A study focused on the synthesis and pharmacological evaluation of heterocyclic amino alcohols derived from piperidine and morpholine investigated their potential antispasmodic activity. researchgate.net The research identified a specific derivative from this class of compounds that demonstrated notable antispasmodic effects coupled with low toxicity. researchgate.net The fact that structures containing these heterocyclic amines have been successfully pursued for spasmolytic properties provides a rationale for evaluating this compound for similar activity. Its potential to act on smooth muscle could have applications in treating gastrointestinal, urological, or vascular spasms.

Enzymatic Biotransformation Inhibition (e.g., CYP3A4) for Pharmacokinetic Modulation

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for the metabolism of a vast number of drugs. A compound's interaction with CYP3A4 can significantly influence its pharmacokinetic profile, including its bioavailability and half-life. The morpholine ring is often strategically included in drug candidates to modulate these interactions.

For instance, some research efforts have focused on designing morpholine-containing molecules specifically to have low CYP3A4 liability or to be free of metabolism-dependent inhibition (MDI). nih.govnih.gov In one study, replacing a piperidine ring with a morpholine core resulted in compounds with improved CYP3A4 profiles. nih.gov Another study found that the formation of a reactive intermediate was responsible for CYP3A4 MDI in a phenyl-acrylamide compound, but a morpholine-containing analogue was discovered to be free of this issue. nih.gov

More recent work on kinase inhibitors highlights strategies to mitigate CYP3A4 inhibition by modifying N-containing heterocycles. acs.org Reducing the electron cloud density of the nitrogen atom or introducing steric hindrance can weaken the interaction with the CYP3A4 heme iron, thereby reducing inhibition. acs.org Given that this compound contains both a piperidine and a morpholine ring, its metabolic profile will be determined by how these structures are presented to the active site of CYP enzymes. The presence of the morpholine suggests a potentially favorable pharmacokinetic profile, but this would require formal investigation.

Advanced Spectroscopic and Spectrometric Characterization of 4 4 Ethylpiperidin 4 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts and coupling constants specifically for 4-(4-Ethylpiperidin-4-yl)morpholine, are not available in the reviewed literature.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

Specific proton chemical shifts (δ) and coupling constants (J) for the ethyl, piperidinyl, and morpholinyl protons of this compound have not been reported.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

A detailed carbon-13 NMR spectrum, including the chemical shifts for all unique carbon atoms in this compound, is not documented in available sources.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

While mass spectrometry is a standard technique for the characterization of morpholine (B109124) derivatives, specific mass spectra and fragmentation data for this compound are not published.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, including the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, for this compound is not available.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact mass and elemental composition of this compound, has not been found in the public domain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

There are no available LC-MS studies detailing the retention time and mass spectrometric data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify individual chemical compounds within a sample. The gas chromatograph separates components based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted components and sorts the ions by their mass-to-charge ratio, creating a unique mass spectrum that acts as a molecular fingerprint.

For this compound, GC-MS analysis would provide crucial information on its purity and molecular structure. Although specific experimental data for this exact compound is not widely published, the expected fragmentation pattern can be predicted based on its structure. The molecule would likely undergo fragmentation at the C-N bonds linking the piperidine (B6355638) and morpholine rings and at the bond connecting the ethyl group to the piperidine ring.

Key expected fragmentation mechanisms include:

Alpha-cleavage: The cleavage of bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the formation of ions corresponding to the morpholine and ethylpiperidine moieties.

Ring Fragmentation: The piperidine and morpholine rings themselves can undergo fragmentation to produce a series of smaller, characteristic ions.

A validated GC-MS method would be capable of resolving the parent compound from impurities and potential adulterants. mmu.ac.uk While some secondary amines may require a derivatization step to enhance volatility for GC-MS analysis, the structure of this compound suggests it is likely sufficiently volatile for direct analysis. nih.gov

Table 1: Predicted Mass Fragments for this compound in GC-MS

| Predicted m/z | Possible Fragment Structure | Notes |

| 198 | [C₁₁H₂₂N₂O]⁺ | Molecular Ion (M⁺) |

| 169 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 112 | [C₆H₁₂N]⁺ | Fragment corresponding to the ethyl-piperidine ring |

| 86 | [C₄H₈NO]⁺ | Fragment corresponding to the morpholinyl cation |

Vibrational Spectroscopy Studies (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a non-destructive technique that provides detailed information about the molecular structure and functional groups present in a compound. mdpi.com These techniques probe the vibrational energy states of a molecule, resulting in a unique spectrum that serves as a "fingerprint." mdpi.com

For this compound, both IR and Raman spectroscopy would be invaluable for structural confirmation. The spectra would be characterized by vibrational modes originating from the morpholine ring, the piperidine ring, and the ethyl substituent.

Expected characteristic vibrational modes include:

C-H Stretching: Vibrations from the CH₂, and CH₃ groups in the aliphatic rings and the ethyl group would appear in the 2800-3000 cm⁻¹ region.

C-N Stretching: These vibrations, associated with both the tertiary amines in the piperidine and morpholine rings, would be present in the 1000-1250 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the morpholine ring would produce a strong, characteristic band, typically in the 1070-1150 cm⁻¹ range.

Ring Vibrations: "Breathing" and deformation modes of the piperidine and morpholine rings would appear in the fingerprint region (below 1500 cm⁻¹).

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to assign the observed vibrational bands to specific molecular motions. nih.govresearchgate.netmdpi.com Studies on related morpholine compounds have successfully used this combined approach to achieve a complete assignment of the vibrational spectra. nih.govscielo.org.mx

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Asymmetric/Symmetric C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | IR, Raman |

| C-O-C Stretch | Morpholine Ring Ether | 1070 - 1150 | Strong in IR |

| C-N Stretch | Piperidine, Morpholine | 1000 - 1250 | IR, Raman |

| CH₂ Bend/Scissor | All Rings/Ethyl | 1440 - 1485 | IR, Raman |

| Ring Deformation | Piperidine, Morpholine | 800 - 1200 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and DNA Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is most effective for molecules containing chromophores—structural features with π-electrons or non-bonding valence electrons that can undergo these transitions, such as aromatic rings or conjugated systems.

The molecular structure of this compound consists entirely of saturated aliphatic rings (piperidine and morpholine) and an ethyl group. It lacks any significant chromophores. Saturated compounds like morpholine itself only begin to show absorption at very short wavelengths (e.g., onset at ~255 nm), which corresponds to n → σ* (non-bonding to sigma antibonding) transitions. rsc.org Therefore, this compound is expected to be largely transparent throughout the standard UV-Vis range (200-800 nm).

Furthermore, UV-Vis spectroscopy is a common tool for studying the interaction of molecules with DNA. Such studies typically rely on changes in the absorption spectrum (e.g., hypochromism or bathochromic shifts) when a compound binds to or intercalates with the DNA double helix. Effective DNA-binding agents are often planar, aromatic molecules that can fit between the base pairs of DNA. nih.gov Given that this compound is a non-planar, aliphatic molecule, it lacks the structural requirements for significant intercalation or strong binding to DNA. Consequently, UV-Vis spectroscopy would not be a suitable method for studying its potential interactions with DNA.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Packing

X-ray Diffraction (XRD) on a single crystal is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. It provides accurate data on bond lengths, bond angles, torsional angles, and the conformation of the molecule. The analysis also reveals how molecules are arranged in the crystal lattice, a study of their crystal packing, which is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions.

If a suitable single crystal of this compound could be grown, XRD analysis would provide unambiguous structural confirmation. Based on studies of related compounds containing piperidine and morpholine rings, such as the active pharmaceutical ingredient Alectinib, it is expected that both the piperidine and morpholine rings would adopt a stable chair conformation. mdpi.comresearchgate.net The analysis would also definitively establish the position and orientation of the ethyl group on the piperidine ring, which is presumed to be in an equatorial position to minimize steric hindrance.

The crystal packing analysis would detail any intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions might play a role in stabilizing the crystal lattice. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value | Information Provided |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| Z | 4 | Number of molecules in the unit cell |

| Conformation | Chair (for both rings) | The 3D shape of the heterocyclic rings mdpi.comresearchgate.net |

| Ethyl Group Position | Equatorial | The spatial orientation of the substituent |

| Intermolecular Forces | C-H···O/N interactions | How molecules interact in the solid state researchgate.net |

Computational and Theoretical Investigations of 4 4 Ethylpiperidin 4 Yl Morpholine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 4-(4-Ethylpiperidin-4-yl)morpholine, molecular docking simulations would be instrumental in predicting its binding affinity and mode of interaction with various biological targets. Studies on similar piperidine-based compounds have successfully used docking to explore interactions with targets like the sigma-1 receptor (S1R), a protein implicated in various neurological disorders. nih.gov In a typical docking study, the 3D structure of the target protein is obtained from crystallographic data, and the ligand's 3D conformation is computationally generated. The software then samples a large number of possible binding poses, scoring them based on factors like electrostatic and van der Waals interactions.

The results of such simulations for this compound would reveal key amino acid residues in the target's binding site that interact with the morpholine (B109124) oxygen, the piperidine (B6355638) nitrogen, or the ethyl group. This information is vital for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs. For instance, research on similar heterocyclic compounds has used docking to elucidate binding mechanisms, which were further validated by molecular dynamics simulations. sigmaaldrich.comresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be used to optimize its three-dimensional geometry and predict its electronic properties and reactivity.

DFT studies on related molecules, such as quinoline (B57606) and morpholine derivatives, have been used to calculate properties like optimized bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters can be compared with experimental data if available. Furthermore, DFT is used to compute thermodynamic properties, which can be compared between a parent compound and its derivatives to understand the effects of functionalization, such as acetylation on a morpholine ring. researchgate.net The distribution of electron density, calculated through DFT, helps in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Table 1: Key Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to accept electrons. |

This table represents the type of data that would be generated from a Frontier Molecular Orbital analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density.

In Silico Prediction of Biological Activity and Molecular Descriptors

In silico methods use computational models to predict the biological activity and physicochemical properties of molecules before they are synthesized and tested in a lab. These predictions are based on the molecule's structure and are essential for prioritizing candidates in drug discovery.

For this compound, various molecular descriptors would be calculated. These can be simple, like molecular weight and atom counts, or more complex, like topological indices and quantum chemical properties. These descriptors are then used in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activities. For example, a QSAR model might predict the inhibitory activity of a compound against a specific enzyme based on a set of calculated descriptors for a series of related compounds. researchgate.net

Table 2: Predicted Molecular Descriptors for a Representative Compound (4-Morpholinopiperidine)

| Descriptor | Predicted Value |

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 15.3 Ų |

| Heavy Atom Count | 12 |

Source: PubChem CID 795724 (4-Morpholinopiperidine). These values are for a closely related parent compound and serve as an example of the types of descriptors that would be calculated for this compound.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is particularly important for flexible molecules like this compound, which contains two saturated rings and a rotatable ethyl group.

A conformational search would be performed to identify low-energy conformers. This is often done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure using molecular mechanics or quantum chemical methods. The results are visualized as an energy landscape, where the valleys represent stable conformers and the peaks represent the energy barriers between them.

For this compound, this analysis would reveal the preferred orientation of the ethyl group and the chair conformations of the piperidine and morpholine rings. The global minimum energy conformer is typically the most populated and is the structure used for subsequent docking and electronic structure calculations. Understanding the conformational preferences is crucial as the biological activity of a molecule can be highly dependent on its 3D shape.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Mechanisms

As of the latest available scientific literature, there are no specific molecular dynamics (MD) simulation studies published for the compound this compound. While computational methods, including MD simulations, are widely used to investigate the dynamic behavior and binding mechanisms of molecules with similar structural motifs like piperidine and morpholine, this particular compound has not been the subject of such detailed computational analysis in the public domain. researchgate.netresearchgate.netmdpi.com

Typically, a molecular dynamics study would involve:

System Setup: Building a computational model of this compound, often within a simulated biological environment like a water box or a lipid bilayer.

Force Field Application: Assigning a set of parameters (a force field) that defines the potential energy of the system based on the positions of its atoms.

Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a specific period, thus simulating the molecule's dynamic behavior.

Analysis: Analyzing the resulting trajectory to understand properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and binding free energies if a target protein is included.

Although general principles of MD simulations are well-established, the absence of specific studies on this compound means that no concrete data on its dynamic properties or binding mechanisms can be presented at this time. Future computational research may focus on this compound, which could reveal its potential biological activity or material properties.

Patent Landscape and Innovation Trends for 4 4 Ethylpiperidin 4 Yl Morpholine Scaffolds

Analysis of Patent Strategies for Piperidine (B6355638) and Morpholine (B109124) Derivative Development

The development of piperidine and morpholine derivatives is a highly active area in pharmaceutical research, with patent strategies evolving to protect novel chemical entities and their therapeutic applications. A common strategy involves securing broad Markush claims that encompass a wide range of substituents on the core piperidine and morpholine rings. This approach allows companies to protect not just a single compound but a whole class of related molecules with potential therapeutic activity.

Patents in this space often focus on the synthesis of novel derivatives and their use in treating a variety of diseases. For instance, piperidine derivatives are frequently patented for their applications as analgesics, antihistamines, and antipsychotics. chemicalbook.compharmacompass.com Similarly, morpholine derivatives have been the subject of patents for their use as alpha1a receptor antagonists for conditions like benign prostatic hyperplasia and as potential antidiabetic agents. nih.govnih.gov

A key trend in patenting these derivatives is the focus on stereochemistry. As the specific spatial arrangement of atoms can significantly impact biological activity, companies are increasingly patenting specific enantiomers or diastereomers of piperidine and morpholine-containing compounds. This allows for stronger patent protection and can lead to drugs with improved efficacy and reduced side effects.

Furthermore, patent strategies often include claims covering methods of synthesis, pharmaceutical compositions, and methods of treatment using the novel compounds. This multi-faceted approach provides comprehensive intellectual property protection throughout the drug development pipeline. The importance of these scaffolds is underscored by the continuous filing of patents by a diverse range of pharmaceutical companies, indicating a sustained interest in their therapeutic potential.

Review of Synthesis Methodologies in Patent Literature for Related Compounds

While patents specifically disclosing the synthesis of 4-(4-Ethylpiperidin-4-yl)morpholine are not readily found in the public domain, the patent literature provides several established methods for the synthesis of the closely related parent compound, 4-(piperidin-4-yl)morpholine, and other 4-substituted piperidines. These methodologies offer a clear pathway for the potential synthesis of the ethyl-substituted analog.

A prevalent method described in the patent literature for the synthesis of 4-(piperidin-4-yl)morpholine involves the reductive amination of 1-benzyl-4-piperidone with morpholine. google.comepo.org This two-step process typically involves the initial formation of an enamine, followed by reduction to the desired amine. A notable innovation in this area is the development of a one-pot synthesis that combines enamine formation and reduction, simplifying the process and improving efficiency. google.com This method often utilizes a platinum or palladium catalyst under a hydrogen atmosphere. google.com

Another key synthetic strategy involves the debenzylation of a protected piperidine precursor. For example, 4-(1-benzylpiperidin-4-yl)morpholine (B5700109) can be debenzylated to yield 4-(piperidin-4-yl)morpholine. epo.org This approach is particularly useful for introducing substituents on the piperidine nitrogen at a later stage of the synthesis.

The table below summarizes common synthetic routes for related piperidine-morpholine scaffolds found in the patent literature.

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Relevant Patents |

| Reductive Amination | 1-Benzyl-4-piperidone, Morpholine | H₂, Platinum or Palladium catalyst | 4-(1-Benzylpiperidin-4-yl)morpholine | WO2017213245A1 google.com |

| Debenzylation | 4-(1-Benzylpiperidin-4-yl)morpholine | H₂, Catalyst | 4-(Piperidin-4-yl)morpholine | EP 3470394 B1 epo.org |

| N-Alkylation | 4-(Piperidin-4-yl)morpholine | Alkyl halide, Base | N-Alkyl-4-(morpholin-4-yl)piperidine | General method |

These patented methods provide a solid foundation for the synthesis of this compound, likely through the alkylation of 4-(piperidin-4-yl)morpholine with an ethyl halide or by using a 4-ethyl-4-aminopiperidine precursor.

Evaluation of Innovation Trends in Bioactive Compound Development Incorporating Piperidine-Morpholine Motifs

The incorporation of piperidine-morpholine motifs in bioactive compounds is a significant and evolving trend in drug discovery. These scaffolds are recognized for their ability to confer favorable pharmacological properties, leading to their inclusion in a wide range of therapeutic agents. researchgate.net

A major innovation trend is the use of these motifs to create compounds with high selectivity for specific biological targets. For example, morpholine derivatives have been developed as selective antagonists for human alpha1a receptors, which are implicated in various cardiovascular and urological conditions. nih.gov Similarly, piperidine derivatives are being investigated as selective inhibitors of enzymes like Janus kinase (JAK), which play a role in inflammatory diseases. google.com

Another key trend is the development of compounds with improved pharmacokinetic profiles. The presence of the morpholine ring, for instance, can enhance aqueous solubility and metabolic stability, leading to better oral bioavailability and a longer duration of action. This is a critical consideration in the design of new drugs.

Furthermore, there is a growing interest in the development of piperidine-morpholine containing compounds for the treatment of central nervous system (CNS) disorders. The ability of these scaffolds to cross the blood-brain barrier makes them suitable for targeting receptors and enzymes in the brain. Patents for substituted 4-amino-piperidines, for example, often highlight their potential for treating pain and other neurological conditions. google.com

The combination of the piperidine and morpholine rings into a single molecule, as in the case of this compound, represents a promising area for future innovation. This combination of two privileged pharmacophores could lead to the discovery of novel drug candidates with unique and desirable properties.

Geographic and Temporal Trends in Patent Filings related to this compound Structures

While specific patent filing data for this compound is scarce, an analysis of the broader patent landscape for piperidine and morpholine derivatives reveals distinct geographic and temporal trends.

Historically, major pharmaceutical companies in the United States, Europe (particularly Germany and the United Kingdom), and Japan have been the primary drivers of patent filings in this area. A significant number of patents for piperidine-based drugs, such as the fentanyl family of analgesics, originated from European and American companies. epo.org

In recent years, there has been a noticeable increase in patent filings from emerging economies, particularly China and India. This reflects the growing capabilities of the pharmaceutical research and development sectors in these countries. Chinese patent applications, for example, now frequently describe novel syntheses and applications of piperidine and morpholine derivatives.

The temporal trend shows a steady increase in the number of patents related to these scaffolds over the past few decades. This sustained interest is fueled by the continued discovery of new biological targets and the versatility of these heterocyclic systems in drug design. The focus of these patents has also evolved over time, from broad claims on large classes of compounds to more specific claims on individual enantiomers and their specific therapeutic uses.

The table below provides a general overview of the geographic and temporal trends in patent filings for piperidine and morpholine derivatives.

| Region | Historical Filing Activity (Pre-2000) | Recent Filing Activity (2000-Present) | Key Areas of Focus |

| North America | High | Very High | CNS disorders, Pain management, Oncology |

| Europe | Very High | High | Cardiovascular diseases, Analgesics, Respiratory disorders |

| Asia (Japan, China, India) | Moderate | Very High | Infectious diseases, Oncology, Generic drug manufacturing processes |

Future Directions and Research Gaps in 4 4 Ethylpiperidin 4 Yl Morpholine Research

Exploration of Novel Biological Targets for 4-(4-Ethylpiperidin-4-yl)morpholine and its Analogues

The biological profile of this compound is currently undefined. However, the activities of structurally related compounds offer a logical starting point for investigation. Analogues possessing a 4-substituted piperidine (B6355638) core have shown affinity for a diverse range of biological targets.

For instance, a series of 4-substituted piperidine and piperazine (B1678402) compounds have been identified as having balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov This suggests that this compound and its derivatives could be evaluated as potential modulators of opioid receptors, with possible applications in pain management.

Furthermore, research into 4-aminopiperidine (B84694) derivatives has revealed their potential as inhibitors of hepatitis C virus (HCV) assembly. nih.gov The 4-aminopiperidine scaffold in these molecules could be considered structurally analogous to the 4-morpholinopiperidine (B1299061) core of the title compound. This raises the possibility that this compound could exhibit antiviral properties.

Additionally, various 4-arylpiperidines have been investigated as blockers of neuronal Na+ and T-type Ca2+ channels, with some demonstrating neuroprotective effects. nih.gov The substitution at the 4-position of the piperidine ring is a key determinant of activity, indicating that the ethyl and morpholine (B109124) substituents in this compound would critically influence its potential as an ion channel modulator.

Future research should, therefore, involve broad-based screening of this compound against a panel of common drug targets, particularly G-protein coupled receptors (GPCRs), ion channels, and viral proteins.

Table 1: Biological Activities of Structurally Related 4-Substituted Piperidine Derivatives

| Compound Class | Biological Target | Potential Therapeutic Area |

|---|---|---|

| 4-Substituted Piperidines/Piperazines | Mu Opioid Receptor (MOR) / Delta Opioid Receptor (DOR) nih.gov | Pain Management |

| 4-Aminopiperidines | Hepatitis C Virus (HCV) Assembly nih.gov | Antiviral Therapy |

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

While specific synthetic routes for this compound are not prominently documented in publicly available research, general methods for the synthesis of related compounds can be adapted and optimized. The synthesis of the un-ethylated analogue, 4-(piperidin-4-yl)morpholine, has been described in patent literature. One approach involves the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation. nih.gov

Future research could focus on developing more efficient and sustainable synthetic strategies. This could include:

One-pot reactions: Combining multiple synthetic steps into a single procedure to reduce solvent waste and improve time efficiency.

Catalytic methods: Employing novel catalysts, such as borenium-catalyzed hydrogenation, for the synthesis of the piperidine core could offer higher stereoselectivity and milder reaction conditions. mdpi.com

Green chemistry approaches: Utilizing environmentally benign solvents and reagents, such as deep eutectic solvents, has been shown to be effective in the synthesis of piperidin-4-one derivatives. nih.gov

A key challenge in the synthesis of this compound will be the stereoselective introduction of the ethyl group at the 4-position of the piperidine ring. Advanced stereoselective synthesis techniques will be crucial for producing enantiomerically pure forms of the compound for biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies could be instrumental in exploring the potential of this compound. acs.org Given the lack of empirical data for this specific compound, computational approaches can help to prioritize research efforts.

Future directions in this area include:

Predictive Modeling: Training ML models on datasets of known piperidine and morpholine-containing compounds to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of this compound and its virtual analogues. acs.org

De Novo Design: Utilizing generative AI models to design novel analogues of this compound with optimized properties for specific biological targets. These models can explore a vast chemical space to identify promising new structures.

Virtual Screening: Employing docking simulations and other computational screening methods to evaluate the binding affinity of this compound against a wide array of protein targets, thereby identifying potential mechanisms of action. acs.org

Mechanistic Elucidation of Observed Biological Activities

A significant research gap is the complete absence of mechanistic studies for this compound. Should initial screenings reveal any biological activity, a thorough investigation into its mechanism of action will be paramount.

For instance, if the compound shows activity against a particular receptor, studies would need to determine whether it acts as an agonist, antagonist, or allosteric modulator. Computational studies, such as molecular dynamics simulations, can provide insights into the binding mode and interactions with the target protein at an atomic level. acs.org

Furthermore, understanding the metabolic fate of this compound is crucial. Studies on other 4-aminopiperidine drugs have shown that cytochrome P450 enzymes, particularly CYP3A4, are involved in their metabolism, often through N-dealkylation. nih.gov Investigating the metabolic stability and potential metabolites of this compound will be essential for its development as a potential therapeutic agent.

Comparative Studies with Other Heterocyclic Systems for Structure-Activity Insights

To understand the contribution of the morpholine and ethyl-piperidine moieties to the biological activity, comparative studies with other heterocyclic systems are necessary. This will help in establishing a clear structure-activity relationship (SAR).

Future research should involve the synthesis and evaluation of a library of analogous compounds where:

The morpholine ring is replaced with other heterocycles such as piperazine, pyrrolidine, or thiomorpholine.

The ethyl group at the 4-position of the piperidine ring is replaced with other alkyl or aryl groups of varying sizes and electronic properties. nih.gov

The point of attachment between the piperidine and morpholine rings is varied.